REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH:14]=[C:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8])[CH3:13]
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Name
|
|
Quantity
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90 g
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Type
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reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
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Name
|
|
Quantity
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225 mL
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Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
|
at reflux for 90 minutes
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Duration
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90 min
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Type
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CUSTOM
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Details
|
Excess solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was triturated in hot ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |